5-HT/NA Reuptake inhibitor-1

CAS No.:

Cat. No.: VC16594287

Molecular Formula: C15H17NO

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO |

|---|---|

| Molecular Weight | 227.30 g/mol |

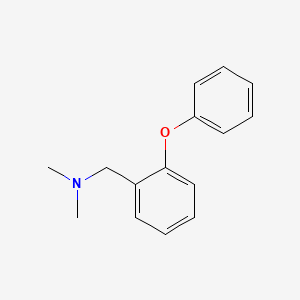

| IUPAC Name | N,N-dimethyl-1-(2-phenoxyphenyl)methanamine |

| Standard InChI | InChI=1S/C15H17NO/c1-16(2)12-13-8-6-7-11-15(13)17-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3 |

| Standard InChI Key | BBLALPDUHCRAKZ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CC1=CC=CC=C1OC2=CC=CC=C2 |

Introduction

Molecular and Pharmacological Profile of 5-HT/NA Reuptake Inhibitor-1

Structural and Chemical Properties

5-HT/NA Reuptake Inhibitor-1 (CAS No. 844882-78-6) is a small organic molecule with the chemical formula C<sub>15</sub>H<sub>17</sub>NO and a molecular weight of 227.3 g/mol . Its stability profile recommends storage at -20°C in powdered form and -80°C in solvent, ensuring integrity for experimental applications .

Table 1: Key Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>15</sub>H<sub>17</sub>NO |

| Molecular Weight | 227.3 g/mol |

| CAS Registry Number | 844882-78-6 |

| Storage Conditions | Powder: -20°C; Solvent: -80°C |

Dual Reuptake Inhibition Efficacy

The compound exhibits nanomolar potency at human monoamine transporters, with a 9.4-fold selectivity for NA over 5-HT reuptake inhibition (IC<sub>50</sub> = 70 nM vs. 660 nM) . This dual activity aligns with pharmacological strategies aimed at enhancing antidepressant efficacy through simultaneous modulation of serotonergic and noradrenergic pathways .

Mechanistic Insights into 5-HT/NA Reuptake Inhibition

Synergistic Modulation of Monoaminergic Signaling

Dual 5-HT/NA reuptake inhibitors (SNRIs) amplify extracellular concentrations of both neurotransmitters, potentially mitigating limitations of selective serotonin reuptake inhibitors (SSRIs), such as delayed therapeutic onset . Preclinical studies suggest that concurrent blockade of 5-HT<sub>1A</sub> autoreceptors augments SSRI-induced increases in cortical 5-HT levels, a mechanism that may extend to SNRIs like 5-HT/NA Reuptake Inhibitor-1 . For instance, paroxetine (an SSRI) elevated extracellular 5-HT by 2-fold in rats pretreated with the 5-HT<sub>1A</sub> antagonist WAY100635, illustrating the critical role of autoreceptor regulation .

Preclinical Evaluation and Functional Outcomes

Metabolic Stability and Permeability

In vitro assays reveal that 5-HT/NA Reuptake Inhibitor-1 undergoes minimal degradation in human liver microsomes, with a half-life exceeding 60 minutes . Its passive membrane permeability, quantified via artificial membrane assays, suggests adequate blood-brain barrier penetration, a prerequisite for central nervous system activity .

Electrophysiological Correlates

Microdialysis studies in rodent models indicate that dual reuptake inhibitors elevate extracellular 5-HT and NA in the prefrontal cortex, hippocampus, and amygdala—regions implicated in mood regulation . Co-administration with neurokinin 1 (NK<sub>1</sub>) receptor antagonists, such as GR205171, potentiates these effects, possibly by dampening 5-HT<sub>1A</sub> autoreceptor feedback . For example, GR205171 stereospecifically enhanced citalopram-induced 5-HT elevations by 300% in the frontal cortex, suggesting synergistic mechanisms applicable to SNRIs .

Comparative Analysis with Established SNRIs

Selectivity Versus Venlafaxine and Duloxetine

Unlike first-generation SNRIs, which exhibit NA:5-HT inhibition ratios <5:1, 5-HT/NA Reuptake Inhibitor-1 shows a 9.4:1 preference for NA transporters . This profile may favor noradrenergic pathways linked to psychomotor activation and attention, contrasting with serotonergic dominance in SSRIs .

Table 2: Selectivity Ratios of SNRIs

| Compound | NA IC<sub>50</sub> (nM) | 5-HT IC<sub>50</sub> (nM) | Selectivity (NA:5-HT) |

|---|---|---|---|

| 5-HT/NA Reuptake Inhibitor-1 | 70 | 660 | 9.4:1 |

| Venlafaxine | 2,200 | 82 | 0.04:1 |

| Duloxetine | 7.5 | 0.8 | 9.4:1 |

Clinical Implications and Future Directions

Addressing Unmet Needs in Depression Treatment

The compound’s dual mechanism may benefit patients with treatment-resistant depression (TRD), particularly those unresponsive to SSRIs. Preclinical evidence suggests that enhancing noradrenergic tone improves cognitive symptoms, while serotonergic modulation alleviates mood disturbances . Furthermore, its hERG selectivity minimizes cardiovascular risks, a common drawback of tricyclic antidepressants .

Challenges in Drug Development

Despite promising in vitro data, translational success requires overcoming hurdles such as pharmacokinetic variability and receptor off-target effects. For instance, 5-HT<sub>2C</sub> receptor activation by metabolites could counteract benefits via dopamine inhibition . Rigorous phase I trials assessing bioavailability and metabolite profiles are essential next steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume